molecular formula C19H14F3N5O3S B2544169 N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 888426-06-0

N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Katalognummer: B2544169
CAS-Nummer: 888426-06-0
Molekulargewicht: 449.41
InChI-Schlüssel: HHXUOGHSAPJANV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) [Source] . BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a fundamental role in the development, activation, and survival of B-cells. By covalently binding to a cysteine residue (Cys-481) in the active site of BTK, this compound effectively suppresses aberrant BCR signaling [Source] . This mechanism makes it a valuable pharmacological tool for investigating the pathophysiology of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus where B-cells are implicated [Source] . Researchers utilize this compound in vitro and in vivo to elucidate the specific contributions of BTK to disease progression, to validate BTK as a therapeutic target, and to study potential resistance mechanisms to irreversible BTK inhibition, thereby supporting the development of novel treatment strategies for immune-mediated diseases and hematological cancers.

Eigenschaften

CAS-Nummer

888426-06-0

Molekularformel

C19H14F3N5O3S

Molekulargewicht

449.41

IUPAC-Name

N-[4-amino-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide

InChI

InChI=1S/C19H14F3N5O3S/c20-10-6-5-9(7-12(10)22)17(29)25-15-16(23)26-19(27-18(15)30)31-8-14(28)24-13-4-2-1-3-11(13)21/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30)

InChI-Schlüssel

HHXUOGHSAPJANV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)F

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article will explore its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C19_{19}H14_{14}F3_{3}N5_{5}O3_{3}S
Molecular Weight 449.4 g/mol
CAS Number 888426-06-0

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. Preliminary studies suggest that it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression.

Inhibition of HDACs

Research has shown that compounds similar to this compound exhibit potent inhibitory activity against class I HDAC isoforms. For instance, a related compound demonstrated significant increases in acetylated histones and induced apoptosis in cancer cell lines, indicating a potential therapeutic application in oncology .

Efficacy Studies

Several studies have evaluated the efficacy of this compound in various biological models:

  • In Vitro Studies : The compound has been tested against various cancer cell lines, showing promising results with IC50 values in the low micromolar range. For example, it exhibited selective cytotoxicity against human myelodysplastic syndrome (SKM-1) cells while sparing normal cells .
  • Animal Models : In vivo studies using xenograft models have demonstrated that the compound can significantly inhibit tumor growth. Notably, it was effective in models with an intact immune system, suggesting that it may enhance anti-tumor immunity .

Case Study 1: Antitumor Activity

A study focused on a derivative of this compound showed that it effectively induced G1 cell cycle arrest and apoptosis in SKM-1 cells. The treatment resulted in increased levels of acetyl-histone H3 and P21, indicating a mechanism involving cell cycle regulation .

Case Study 2: Selectivity and Toxicity

Another investigation highlighted the selectivity index (SI) of related compounds against various adenoviral infections. Compounds with structural similarities exhibited SIs greater than 100 while maintaining low cytotoxicity levels . This suggests that this compound could be developed as a selective antiviral agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of the target compound with analogs from the evidence:

Compound Core Structure Key Substituents Reported Activity/Properties Reference
Target Compound 1,6-Dihydropyrimidin-6-one - 2-((2-fluorophenyl)amino)-2-oxoethylthio
- 3,4-Difluorobenzamide
Inferred potential for hydrogen bonding (fluorine, amide groups) and antimicrobial activity
3-Amino-N-(4-amino-2-(hexylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzenesulfonamide (VII) 1,6-Dihydropyrimidin-6-one - Hexylthio
- 3-Aminobenzenesulfonamide
Antitrypanosomatidic activity (75% yield); enhanced lipophilicity due to hexylthio group
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine - 2-Fluorophenylamino
- 4-Methoxyphenylaminomethyl
Antimicrobial activity; intramolecular N–H⋯N hydrogen bonding stabilizes conformation
N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (577962-34-6) Thieno[2,3-d]pyrimidin-4-one - Thioacetamide
- 2,4-Difluorophenyl
Structural analog with thienopyrimidinone core; likely improved metabolic stability
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidine - Fluorophenyl
- Chromenone
- Isopropylbenzamide
Anticancer potential (chromenone moiety); high molecular weight (589.1 g/mol)

Key Observations:

Core Structure Diversity: The target compound’s 1,6-dihydropyrimidin-6-one core distinguishes it from analogs like thieno[2,3-d]pyrimidinones or pyrazolo[3,4-d]pyrimidines , which may confer distinct electronic and steric properties. The pyrimidinone scaffold in the target and compound VII allows for hydrogen bonding via the carbonyl and amino groups, critical for target engagement.

Substituent Effects: Fluorine Substitution: The 2-fluorophenyl and 3,4-difluorobenzamide groups in the target compound enhance electronegativity and may improve membrane permeability compared to non-fluorinated analogs . Thioether vs. Sulfonamide: The target’s thioether linkage (vs. sulfonamide in VII ) could reduce polarity, favoring blood-brain barrier penetration.

Compound VII demonstrates broad-spectrum antitrypanosomatidic activity, suggesting the target’s thioether and fluorobenzamide groups may similarly enhance protozoan target inhibition.

Physicochemical Properties: The 3,4-difluorobenzamide group in the target compound likely increases metabolic stability over methoxy or nitro-substituted analogs (e.g., compound IX in ) . The absence of bulky groups (e.g., chromenone in ) may improve solubility compared to higher molecular weight analogs.

Research Implications

  • Structure-Activity Relationships (SAR): The target compound’s combination of fluorinated aromatics and thioether-pyrimidinone core positions it as a candidate for antimicrobial or antiparasitic drug development, building on findings from structurally related molecules .
  • Synthetic Feasibility : The synthesis of analogous compounds (e.g., 75–88% yields in ) suggests viable routes to optimize the target’s production.
  • Toxicity Considerations : Fluorinated compounds in show low toxicity profiles, supporting further preclinical evaluation of the target compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.